4-Amino-3-chlorobenzenethiol

Description

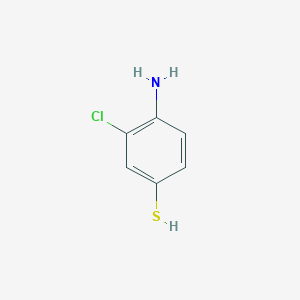

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-chlorobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNS/c7-5-3-4(9)1-2-6(5)8/h1-3,9H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXFCPFFXRRLFHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reduction of Sulfonyl Chlorides:an Alternative and Widely Used Route Involves the Creation and Subsequent Reduction of a Sulfonyl Chloride Intermediate.orgsyn.org

Green Chemistry Principles and Sustainable Synthetic Approaches for 4-Amino-3-chlorobenzenethiol Production

The pursuit of sustainability in chemical manufacturing has driven significant innovation in the synthesis of aromatic compounds. For this compound, green chemistry offers a framework to redesign traditional synthetic pathways, making them safer, more efficient, and less harmful to the environment. Key areas of development include the elimination of volatile organic solvents and heavy metal catalysts, the exploration of bio-based resources, and the intelligent design of processes to reduce effluent streams.

Catalyst-Free and Solvent-Free Reaction Conditions

The elimination of catalysts and solvents, particularly those that are hazardous or difficult to recycle, represents a significant step towards a greener synthesis. Solvent-free reactions, often conducted using techniques like grinding or microwave irradiation, can lead to higher efficiency, shorter reaction times, and easier product purification.

Several methodologies, while not exclusively developed for this compound, demonstrate the potential of catalyst- and solvent-free conditions for related transformations. For instance, the acetylation of amines, phenols, and thiols has been successfully achieved under solvent-free conditions at room temperature, indicating that functional group transformations on the this compound molecule or its precursors could be performed without the need for traditional solvents. researchgate.net The grinding method, using a mortar and pestle, has been employed for the potassium-ferrocyanide-catalyzed synthesis of benzoxazole (B165842) derivatives from 2-aminophenols and aldehydes, achieving high yields in minutes under solvent-free conditions at room temperature. rsc.org This highlights a potentially transferable technique for reactions involving aminothiophenol derivatives.

Microwave-assisted synthesis is another powerful tool for promoting reactions without the need for conventional solvents. In one notable study, glycerol, a biodegradable and recyclable solvent, was used for the microwave-assisted oxidation of various thiols to disulfides. This method was successfully applied to 2-amino-4-chlorobenzenethiol, a close structural analog of the target compound, achieving satisfactory yields. tandfonline.comresearchgate.net Such an approach minimizes the reliance on volatile organic compounds and offers a more sustainable reaction medium.

The following table summarizes research findings on catalyst-free and solvent-free approaches for transformations relevant to the synthesis of this compound and its analogs.

| Reaction Type | Substrate(s) | Conditions | Yield | Reference |

| Acetylation | Phenols, Amines, Thiols | Acetic anhydride (B1165640), Neat, Room Temperature | High | researchgate.net |

| Benzoxazole Synthesis | 2-Aminophenol, Aldehydes | K₄[Fe(CN)₆], Grinding, Room Temperature | 87-96% | rsc.org |

| Disulfide Synthesis | 2-Amino-4-chlorobenzenethiol | Na₂CO₃, Glycerol, Microwave (120°C) | Satisfactory | tandfonline.comresearchgate.net |

| Azetidinone Synthesis | Schiff bases, Chloroacetyl chloride | Dioxane, No reflux | Good | primescholars.com |

These examples underscore a clear trend towards minimizing or eliminating solvents and catalysts in the synthesis of related aromatic sulfur and nitrogen compounds, providing a strong basis for developing a truly green synthesis of this compound.

Utilization of Renewable Feedstocks and Minimized Waste Generation

A holistic green chemistry approach extends beyond reaction conditions to encompass the entire lifecycle of a product, from the origin of its raw materials to the final disposal of waste.

The use of renewable feedstocks is a critical, albeit challenging, goal for the synthesis of complex aromatic molecules like this compound. A promising avenue lies in biocatalysis, where enzymes are used to perform specific chemical transformations. For example, the synthesis of aminophenols from nitroaromatic compounds has been demonstrated using a combination of a metal catalyst and an immobilized enzyme, hydroxylaminobenzene mutase. rsc.orgdtic.milnih.gov This approach, which can be conducted in a continuous flow system, points towards the potential of using enzymatic processes to create key precursors for the target molecule from simple nitroaromatics under mild conditions. Similarly, horseradish peroxidase has been used to catalyze the oxidation of aminophenols as a sustainable alternative to conventional stoichiometric oxidants. nih.govmanchester.ac.uk Exploring enzymatic routes for the amination, chlorination, or thiolation steps could significantly reduce the reliance on fossil fuel-derived starting materials.

Waste minimization is another central tenet of green chemistry, focusing on reducing the volume and toxicity of byproducts. dtic.milnih.gov This can be achieved through several strategies:

Process Intensification: A patented method for synthesizing the related compound 4-amino-3-chlorophenol (B108459) utilizes a multi-temperature-zone continuous flow microchannel reactor. google.com This technology offers precise control over reaction conditions, leading to higher yields, improved safety (especially when handling unstable intermediates like diazonium salts), and a significant reduction in waste compared to traditional batch processes. google.com

Waste Valorization: An innovative approach involves using hazardous waste materials as reagents. For instance, toxic chlorophenol pollutants, which are costly to mineralize, have been successfully used as chlorinating agents for arenes in a process catalyzed by Cu(NO₃)₂. nih.gov This strategy not only detoxifies a pollutant but also valorizes it as a chemical feedstock, creating a circular economic benefit. nih.gov

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product is key. Light-promoted denitrative chlorination of nitroarenes offers a modern alternative to traditional multi-step methods like the Sandmeyer reaction. escholarship.org This one-step protocol avoids the generation of excess waste and hazardous diazonium salt intermediates, improving both atom economy and safety. escholarship.org

By integrating these principles—exploring biocatalytic routes from renewable sources, intensifying processes with technologies like microreactors, and valorizing waste streams—the synthesis of this compound can be progressively aligned with the goals of sustainable chemical production.

Chemical Reactivity and Derivatization of 4 Amino 3 Chlorobenzenethiol

Electrophilic and Nucleophilic Reactions of the Aromatic Ring

The reactivity of the aromatic ring in 4-Amino-3-chlorobenzenethiol is influenced by the electronic effects of its substituents. The amino group is a strong activating group and is ortho-, para- directing, while the chloro group is a deactivating group but also ortho-, para- directing. The thiol group is weakly activating and ortho-, para- directing. The combined influence of these groups dictates the regioselectivity of electrophilic aromatic substitution reactions.

Directed Aromatic Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In this process, a heteroatom-containing directing group coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. Both the amino and thiol groups, after suitable protection, can act as directing groups. For instance, the amino group can be converted to an amide, and the thiol group to a thioether or a protected thiol, to direct lithiation to the positions ortho to them. This allows for the introduction of a variety of electrophiles with high regiocontrol, providing a route to polysubstituted aromatic compounds that would be difficult to access through classical electrophilic substitution. nih.gov

The general principle of DoM involves the interaction of a directing metalation group (DMG) with an alkyllithium compound, leading to the formation of an ortho-lithiated intermediate. This intermediate can then react with various electrophiles.

| Directing Group | Potential Ortho Position(s) for Lithiation | Subsequent Electrophile (E+) | Product |

| Protected -NH2 | C5 | R-X, CO2, etc. | 5-substituted-4-amino-3-chlorobenzenethiol derivative |

| Protected -SH | C2 | R-X, CO2, etc. | 2-substituted-4-amino-3-chlorobenzenethiol derivative |

Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom on the aromatic ring of this compound can participate in halogen exchange reactions, although this typically requires harsh conditions or metal catalysis. A more synthetically useful transformation is the palladium-catalyzed cross-coupling reaction. nobelprize.orgresearchgate.net These reactions, such as the Suzuki, Heck, and Sonogashira couplings, are fundamental in carbon-carbon and carbon-heteroatom bond formation.

In these reactions, the carbon-chlorine bond can be activated by a palladium catalyst to couple with a variety of partners, including boronic acids (Suzuki), alkenes (Heck), and terminal alkynes (Sonogashira). The amino and thiol groups can influence the catalytic cycle and may require protection to prevent side reactions.

Table of Palladium-Catalyzed Cross-Coupling Reactions:

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki Coupling | Organoboron compounds (e.g., R-B(OH)2) | Pd(0) complex (e.g., Pd(PPh3)4) + Base | Aryl-aryl or aryl-vinyl compounds |

| Heck Coupling | Alkenes (e.g., R-CH=CH2) | Pd(OAc)2 + Phosphine ligand + Base | Arylated alkenes |

| Sonogashira Coupling | Terminal alkynes (e.g., R-C≡CH) | Pd(0) complex + Cu(I) cocatalyst + Base | Aryl alkynes |

Transformations Involving the Thiol (-SH) Group

The thiol group is a highly reactive functional group, susceptible to oxidation, alkylation, and coordination with metal ions.

Oxidation Reactions to Disulfides and Sulfonic Acid Derivatives

Thiols are readily oxidized to disulfides. The oxidation of this compound would yield the corresponding symmetrical disulfide, bis(4-amino-3-chlorophenyl) disulfide. This reaction can be achieved using a variety of mild oxidizing agents, including air (oxygen) under basic conditions, hydrogen peroxide, or iodine. researchgate.netrsc.orgbiolmolchem.com Further oxidation under stronger conditions can lead to the formation of sulfonic acids. google.comwsu.edu

The controlled oxidation of thiols is a critical transformation in organic synthesis. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

Table of Oxidation Products:

| Oxidizing Agent | Reaction Conditions | Product |

| Air (O2), Base | Room Temperature | bis(4-amino-3-chlorophenyl) disulfide |

| Hydrogen Peroxide (H2O2) | Mild conditions | bis(4-amino-3-chlorophenyl) disulfide |

| Strong Oxidizing Agents (e.g., KMnO4, HNO3) | Harsher conditions | 4-Amino-3-chlorobenzenesulfonic acid |

It is important to note that the amino group can also be sensitive to oxidation, and reaction conditions must be chosen carefully to achieve selective oxidation of the thiol group.

Thioether Formation and Sulfur-Centred Cyclizations

The thiol group is nucleophilic and readily undergoes S-alkylation with alkyl halides or other electrophiles in the presence of a base to form thioethers. acsgcipr.orgbeilstein-journals.org This reaction is a common method for introducing a variety of side chains at the sulfur atom.

Furthermore, the presence of both an amino group and a thiol group in the same molecule allows for intramolecular cyclization reactions to form sulfur-containing heterocycles. For example, condensation with aldehydes or ketones can lead to the formation of benzothiazolines, which can be further oxidized to benzothiazoles. sigmaaldrich.com Similarly, reaction with carboxylic acids or their derivatives can yield benzothiazepinones. These cyclization reactions are valuable in the synthesis of biologically active compounds.

Metal-Thiolate Coordination Chemistry and Complex Formation

The thiol group can be deprotonated to form a thiolate anion, which is a soft ligand that can coordinate to a wide range of metal ions. wikipedia.orgxmu.edu.cnnih.gov The amino group can also act as a ligand, allowing this compound to function as a bidentate or bridging ligand in coordination complexes. The nature of the resulting metal-thiolate complexes depends on the metal ion, the stoichiometry, and the reaction conditions. These complexes can exhibit interesting structural, electronic, and catalytic properties. researchgate.net

Table of Potential Coordination Modes:

| Metal Ion (Example) | Potential Ligand Behavior | Potential Complex Structure |

| Soft metals (e.g., Hg(II), Ag(I), Cu(I)) | Bidentate (S, N chelation) or Bridging (S) | Mononuclear or polynuclear complexes |

| Transition metals (e.g., Fe(II/III), Co(II), Ni(II)) | Bidentate (S, N chelation) | Coordination polymers or discrete complexes |

Reactions of the Amino (-NH2) Group

The primary amino group in this compound is a versatile functional group that readily participates in a variety of chemical transformations typical for aromatic amines.

The nucleophilic nitrogen atom of the amino group can react with acylating and alkylating agents. Acylation, typically with acyl chlorides or anhydrides, results in the formation of amide derivatives. This reaction is a fundamental step in the synthesis of more complex molecules. For instance, the general reaction of substituted o-aminothiophenols with acyl chlorides is a key step in the formation of benzothiazole (B30560) derivatives, where an initial N-acylation is followed by cyclization. nih.govnih.gov While specific studies on this compound are not prevalent, its amino group is expected to react readily with reagents like p-nitrobenzoyl chloride in the presence of a base like pyridine (B92270) to yield the corresponding N-acylated product. nih.govnih.gov

Alkylation of the amino group involves the reaction with alkyl halides or other alkylating agents. This process introduces alkyl substituents onto the nitrogen atom, leading to secondary or tertiary amines. The stereoselective alkylation of amino acid derivatives is a well-established field, demonstrating the general reactivity of amino groups toward alkylation. le.ac.ukthieme-connect.deresearchgate.net

Table 1: Examples of Amino Group Acylation in Related Aminothiophenols

| Reactant | Acylating Agent | Product Type | Reference |

|---|---|---|---|

| 4-amino-3-mercaptobenzoic acid | p-nitrobenzoyl chloride | N-acylated intermediate | nih.govnih.gov |

The primary amino group of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. redalyc.org This reaction is typically catalyzed by an acid and involves the formation of a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine. redalyc.orgmdpi.com The formation of imines is often a crucial step in the synthesis of various heterocyclic compounds. researchgate.net

The general protocol involves reacting the amine with an aldehyde or ketone, often with gentle heating and in a suitable solvent. organic-chemistry.orgscirp.org The reaction equilibrium can be shifted towards the product by removing the water formed during the reaction. For example, the condensation of substituted anilines with various benzaldehydes is a widely used method for preparing a diverse range of imine derivatives. redalyc.orgscirp.org This reactivity is directly applicable to the amino group of this compound.

As a primary aromatic amine, this compound can undergo diazotization. This reaction involves treating the amine with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). The result is the formation of a diazonium salt, where the amino group is converted into the diazonium group (-N₂⁺).

This diazonium intermediate is highly versatile and can be used in a variety of subsequent transformations:

Sandmeyer Reactions: The diazonium group can be replaced by various nucleophiles, including halides (-Cl, -Br), cyanide (-CN), or hydroxyl (-OH), often using copper(I) salts as catalysts.

Azo Coupling: The diazonium salt can act as an electrophile and react with electron-rich aromatic compounds (like phenols or anilines) to form azo compounds (Ar-N=N-Ar'), which are often intensely colored and used as dyes. researchgate.netresearchgate.net

While specific literature detailing the diazotization of this compound is limited, this reaction is a fundamental and predictable transformation for primary aromatic amines. researchgate.net

Combined Reactivity of Functional Groups Leading to Polycyclic Systems

The proximate positioning of the amino and thiol groups in this compound is pivotal for the synthesis of fused heterocyclic systems, most notably benzothiazines. These reactions leverage the nucleophilicity of both the nitrogen and sulfur atoms.

1,4-Benzothiazines are important heterocyclic scaffolds synthesized from o-aminothiophenols. The reaction of substituted o-aminothiophenols with compounds containing two electrophilic centers can lead to the formation of the six-membered thiazine (B8601807) ring fused to the benzene (B151609) core.

Several synthetic strategies include:

Reaction with β-Diketones: Condensation of o-aminothiophenols with β-diketones (1,3-dicarbonyl compounds) can be achieved under various conditions, including using basic alumina (B75360) with microwave irradiation or employing biocatalysts like baker's yeast, to yield substituted 1,4-benzothiazines. cbijournal.com

Reaction with Maleic Anhydride (B1165640): The condensation with maleic anhydride leads to the formation of 2,3-dihydro-3-oxo-(2H)-1,4-benzothiazine acetic acid, a key intermediate for further derivatization. cbijournal.com

Reaction with Acylpyruvic Acids: In a more complex transformation, o-aminothiophenols react with acylpyruvic acids or their furan-2,3-dione precursors to form enaminones fused to a 1,4-benzothiazin-2-one moiety. beilstein-journals.org

These methods highlight the utility of o-aminothiophenols as precursors for polycyclic systems. cbijournal.combeilstein-journals.org

Cyclocondensation reactions are a cornerstone for building heterocyclic rings. For this compound, the amino and thiol groups can react in a concerted or stepwise manner with suitable dicarbonyl compounds to form a benzothiazine ring. The reaction of substituted 2-aminothiophenols with 1,3-dicarbonyl compounds in a solvent like dimethyl sulfoxide (B87167) (DMSO) is a common method to produce 4H-1,4-benzothiazine derivatives. cbijournal.com This reaction proceeds via condensation and oxidative cyclization. cbijournal.com The specific substituents on the aminothiophenol and the dicarbonyl compound determine the final structure of the resulting benzothiazine derivative.

Table 2: Reagents for Cyclocondensation with o-Aminothiophenols to form Benzothiazines

| Reagent Class | Specific Example | Resulting Heterocycle | Reference |

|---|---|---|---|

| β-Diketones | Acetylacetone | 1,4-Benzothiazine derivative | cbijournal.com |

| α,β-Unsaturated Anhydrides | Maleic anhydride | 1,4-Benzothiazine acetic acid derivative | cbijournal.com |

| Keto-acids | Acylpyruvic acids | Enaminone-fused 1,4-benzothiazin-2-one | beilstein-journals.org |

Intramolecular Cyclization Pathways of this compound

This compound is a versatile precursor in the synthesis of various heterocyclic compounds, primarily through intramolecular cyclization reactions. These reactions typically involve the amino and thiol groups, which can react with a variety of electrophiles to form new ring systems. The chlorine substituent on the benzene ring can also influence the reactivity and regioselectivity of these cyclization reactions.

One of the most common applications of this compound is in the synthesis of substituted benzothiazoles. indexcopernicus.comnih.govekb.eg Benzothiazoles are an important class of heterocyclic compounds with a wide range of biological activities and applications in medicinal chemistry. nih.govresearchgate.net The synthesis of benzothiazoles from 2-aminothiophenols, such as this compound, is a well-established synthetic strategy. ekb.egmdpi.com

The general mechanism for the formation of benzothiazoles from 2-aminothiophenols involves the condensation of the amino group with a suitable electrophile, such as an aldehyde, ketone, acid, or acyl chloride, followed by intramolecular cyclization of the resulting intermediate. nih.govnih.gov The thiol group acts as a nucleophile, attacking an electrophilic center to close the thiazole (B1198619) ring.

For instance, the reaction of this compound with aromatic acids or their derivatives can lead to the formation of 2-aryl-substituted benzothiazoles. indexcopernicus.comnih.gov The reaction is often carried out in the presence of a condensing agent, such as polyphosphoric acid, or under microwave irradiation to facilitate the cyclization. indexcopernicus.comnih.gov Similarly, reaction with aldehydes or ketones can yield 2-substituted benzothiazoles. ekb.egmdpi.com

The presence of the chlorine atom at the 3-position of the benzene ring can affect the reaction's outcome. For example, in the synthesis of 2-substituted benzothiazoles from 2-amino-3-chlorobenzenethiol and 2-nitrobenzaldehyde, a relatively low yield was observed, suggesting that the electronic and steric effects of the chlorine substituent can influence the reaction rate and efficiency. mdpi.com

Intramolecular cyclization can also be induced by oxidative conditions. For example, the oxidative cyclization of thioformanilides, which can be derived from this compound, can lead to the formation of benzothiazoles. indexcopernicus.com Various oxidizing agents, such as potassium ferricyanide (B76249) (Jacobsen cyclization) or 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), can be employed for this purpose. indexcopernicus.comresearchgate.net

Furthermore, intramolecular cyclization pathways are not limited to the formation of benzothiazoles. Depending on the reaction conditions and the nature of the electrophile, other heterocyclic systems can also be synthesized. These reactions highlight the versatility of this compound as a building block in synthetic organic chemistry.

The table below summarizes some of the reported intramolecular cyclization reactions involving aminobenzenethiol derivatives, which are analogous to the reactivity expected for this compound.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |

| 2-Aminothiophenol | Substituted Aromatic Acids | Polyphosphoric Acid | 2-Substituted Benzothiazoles | indexcopernicus.com |

| Substituted Thioformanilides | DDQ | - | 2-Substituted Benzothiazoles | indexcopernicus.com |

| p-Substituted Aniline (B41778) | Potassium Thiocyanate | Bromine | 2-Amino-6-substituted Benzothiazole | indexcopernicus.com |

| 2-Aminobenzenethiol | Aromatic Acid Chloride | Pyridine | Dibenzothiazole Derivatives | nih.gov |

| ortho-Aminothiophenol | Various Fatty Acids | P4S10 (Microwave) | 2-Substituted Benzothiazoles | nih.gov |

| 2-Amino-3-chlorobenzenethiol | 2-Nitrobenzaldehyde | Ionic Liquid | 2-Substituted Benzothiazole | mdpi.com |

| 3-Chloro-4-fluoroaniline | Potassium Thiocyanate | Bromine | 2-Amino-6-fluoro-7-chlorobenzothiazole | researchgate.net |

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallography for Solid-State Structural Determination

An analysis under this section would typically detail the experimental conditions under which the crystal structure was determined, including the crystallographic system, space group, and unit cell dimensions. It would also present key intramolecular features, such as bond distances and angles, which are fundamental to understanding the molecule's geometry. Without a determined crystal structure, this information remains unknown.

Crystal Packing and Intermolecular Interactions

This subsection would have explored the arrangement of 4-Amino-3-chlorobenzenethiol molecules in the solid state. A critical component of this analysis would be the identification and characterization of intermolecular forces, such as hydrogen bonds, halogen bonds, and van der Waals interactions, which dictate the stability and physical properties of the crystalline material. The lack of crystallographic data prevents any such analysis.

Conformational Analysis in the Crystalline State

Here, the specific conformation of the this compound molecule as it exists in the crystal would have been discussed. This includes the dihedral angles between the aromatic ring and its substituents, providing insight into the molecule's shape in the solid form. This information is also contingent on the availability of a crystal structure and therefore cannot be provided.

Theoretical and Computational Studies of 4 Amino 3 Chlorobenzenethiol

Electronic Structure and Reactivity Predictions via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting molecular properties and reactivity.

Molecular Orbital Analysis and Frontier Orbital Energies

A key aspect of DFT studies is the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. mdpi.com The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

For 4-Amino-3-chlorobenzenethiol, a DFT calculation would provide the energies of these orbitals and visualize their spatial distribution. This would reveal which parts of the molecule are most involved in electron donation (likely the amino and thiol groups) and electron acceptance.

Interactive Data Table: Hypothetical Frontier Orbital Energies (Note: The following data is illustrative and not based on actual experimental or computational results for this compound.)

| Parameter | Energy (eV) | Description |

| EHOMO | -5.8 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.6 | ELUMO - EHOMO |

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable for understanding the charge distribution and predicting how a molecule will interact with other species. walisongo.ac.id These maps visualize the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. walisongo.ac.id

For this compound, an MEP map would likely show negative potential around the nitrogen and sulfur atoms due to their lone pairs of electrons, and also on the aromatic ring, influenced by the electron-donating amino group. The hydrogen atoms of the amino and thiol groups would exhibit positive potential.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be used to map out the pathways of chemical reactions, providing insights that are difficult to obtain experimentally.

Transition State Characterization

When a molecule undergoes a reaction, it passes through a high-energy state known as the transition state. Computational methods can be used to locate and characterize the geometry and energy of these transition states. This information is critical for understanding the kinetics of a reaction. For derivatization reactions involving the amino or thiol groups of this compound, identifying the transition state structures would clarify the reaction mechanism. nih.gov

Prediction of Physicochemical Parameters Relevant to Chemical Behavior

Computational tools can also predict various physicochemical properties directly from the molecular structure. researchgate.net These predictions are useful in fields ranging from drug discovery to materials science. For this compound, properties such as solubility, lipophilicity (logP), and pKa could be estimated.

Interactive Data Table: Hypothetical Predicted Physicochemical Properties (Note: The following data is illustrative and not based on actual experimental or computational results for this compound.)

| Property | Predicted Value | Significance |

| LogP | 2.5 | Indicates the molecule's hydrophobicity. |

| Aqueous Solubility | 0.8 g/L | Predicts how well the compound dissolves in water. |

| pKa (Thiol) | 7.5 | Relates to the acidity of the thiol group. |

| pKa (Amino) | 4.2 | Relates to the basicity of the amino group. |

Acidity (pKa) Predictions for Thiol and Amine Groups

The acidity (pKa) of the thiol (-SH) and amino (-NH2) groups in this compound is critical for understanding its reactivity and behavior in different pH environments. Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict pKa values with reasonable accuracy. researchgate.netwayne.edu These calculations typically involve computing the Gibbs free energy change for the deprotonation of the acidic group in a solvent, often modeled using a polarizable continuum model (PCM) or by including explicit solvent molecules. wayne.edu

Various computational approaches can be employed for pKa prediction. DFT methods like B3LYP and M06-2X, combined with appropriate basis sets and solvation models (like the SMD model), have been shown to provide useful accuracy for predicting the pKa of thiols. researchgate.netwayne.edu For more complex molecules, semi-empirical methods or specialized software that uses fragment-based approaches may also be utilized for rapid estimation. researchgate.net

Table 1: Predicted Acidity (pKa) Values for Functional Groups in this compound

| Functional Group | Predicted pKa Range | Primary Influencing Factors |

| Thiol (-SH) | 7.5 - 9.0 | Electron-donating amino group (-NH2) increases pKa; electron-withdrawing chloro group (-Cl) decreases pKa. |

| Amino (-NH2) | 3.5 - 4.5 | Electron-withdrawing chloro group (-Cl) and thiol group (-SH) decrease the basicity (lower the pKa of the conjugate acid). |

Note: The values presented are estimated ranges based on computational studies of substituted thiophenols and anilines. Actual experimental values may vary.

Lipophilicity (LogP) and Aqueous Solubility Predictions

Lipophilicity and aqueous solubility are fundamental properties in medicinal chemistry and material science, governing the absorption, distribution, and transport of a compound. nih.gov These properties are commonly predicted using computational models.

Lipophilicity (LogP): The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and a polar solvent (water). mdpi.com A positive LogP value indicates higher lipophilicity (hydrophobicity). Numerous computational algorithms exist for predicting LogP, often by summing the contributions of individual atoms or fragments. For this compound, the presence of the hydrophobic benzene (B151609) ring and the chlorine atom contributes positively to the LogP value, while the polar amino and thiol groups contribute negatively. The predicted LogP value for this compound generally falls in a range that suggests moderate lipophilicity.

Aqueous Solubility: This property is inversely related to lipophilicity but is also strongly influenced by factors such as molecular size and the strength of intermolecular interactions, particularly hydrogen bonding. The amino and thiol groups in this compound can act as both hydrogen bond donors and acceptors, which can enhance aqueous solubility. nih.gov Predictive models for aqueous solubility, such as the General Solubility Equation (GSE), often use LogP and melting point as key parameters. researchgate.net More complex models may use a wider range of molecular descriptors.

Table 2: Predicted Lipophilicity and Solubility for this compound

| Property | Predicted Value | Method/Basis of Prediction |

| Lipophilicity (XLogP3) | ~2.8 - 3.2 | Atom/fragment contribution methods. |

| Aqueous Solubility (LogS) | -3.5 to -4.5 (mol/L) | General Solubility Equation (GSE) and other QSPR models. |

Note: These values are estimations from various computational prediction tools and may differ from experimental results.

Molecular Dynamics Simulations for Conformational Analysis in Solution

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a molecule like this compound, MD simulations can provide detailed insights into its conformational dynamics in a solution, revealing the preferred orientations (conformations) of its flexible functional groups. nih.govpitt.edu

The primary conformational flexibility in this compound arises from the rotation of the amino (-NH2) and thiol (-SH) groups around their bonds to the benzene ring. MD simulations, by solving Newton's equations of motion for the system, can map the potential energy surface associated with these rotations and identify the lowest energy, most stable conformations. rsc.org

These simulations are typically performed by placing the molecule in a box of explicit solvent molecules (e.g., water) and applying a force field (a set of parameters describing the potential energy of the system). The simulation then proceeds for a set amount of time (from nanoseconds to microseconds), and the resulting trajectory is analyzed to understand the molecule's dynamic behavior. mdpi.com Key analyses include determining the distribution of torsional angles for the C-S and C-N bonds and identifying any significant intramolecular interactions, such as hydrogen bonds, that might stabilize certain conformations. The presence of the ortho-chloro substituent relative to the amino group can be expected to influence the rotational freedom and preferred orientation of the amino group due to steric hindrance and electrostatic interactions.

Advanced Analytical Methodologies for 4 Amino 3 Chlorobenzenethiol

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the separation and quantification of individual components within a mixture. For a compound like 4-Amino-3-chlorobenzenethiol, both liquid and gas chromatography would be principal techniques for analysis.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally sensitive compounds. For substituted aminophenols and related structures, reverse-phase (RP) HPLC is a common approach.

A hypothetical HPLC method for this compound could be developed using a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or formate) and an organic solvent like acetonitrile (B52724) or methanol, run in either an isocratic or gradient mode to achieve optimal separation.

Detection Modes:

UV-Visible Detection: Given the aromatic nature of this compound, a UV detector would be suitable. The wavelength of maximum absorbance (λmax) would be determined by running a UV spectrum of the pure compound.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) would provide higher selectivity and sensitivity, allowing for definitive identification based on the mass-to-charge ratio of the compound and its fragments.

Electrochemical Detection (ED): The thiol group is electrochemically active and can be oxidized. Therefore, an electrochemical detector could offer very high sensitivity and selectivity for this compound.

Table 1: Hypothetical HPLC Parameters for this compound Analysis

| Parameter | Suggested Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at estimated λmax; or MS |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) following Chemical Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, this compound, with its polar amino (-NH2) and thiol (-SH) groups, is not sufficiently volatile for direct GC analysis.

Therefore, a chemical derivatization step is necessary to convert the polar functional groups into less polar, more volatile derivatives. Silylation is a common derivatization technique for compounds with active hydrogens. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) could be used to replace the active hydrogens on the amine and thiol groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively.

The resulting derivative can then be separated on a nonpolar capillary GC column (e.g., DB-5ms) and detected by a mass spectrometer. The mass spectrum would show a characteristic molecular ion peak and fragmentation pattern, allowing for unambiguous identification and quantification.

Table 2: Potential GC-MS Derivatization and Analysis Parameters

| Parameter | Suggested Condition |

|---|---|

| Derivatization Reagent | MTBSTFA in Acetonitrile |

| Reaction Conditions | Heat at 60-100 °C |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 300 °C) |

| MS Detector | Electron Ionization (EI) at 70 eV |

Chiral Chromatography for Enantiomeric Resolution

The structure of this compound is achiral, meaning it does not have a stereocenter and does not exist as enantiomers. Therefore, chiral chromatography for enantiomeric resolution is not applicable to this specific compound. This technique is used for molecules that can exist in left- and right-handed forms (enantiomers).

Spectroscopic Analytical Methods

Spectroscopic methods are used to determine the concentration of a substance by measuring its interaction with electromagnetic radiation.

UV-Visible Spectroscopy for Concentration Determination

To determine the concentration of a solution of this compound, one would first need to measure its absorbance spectrum to find the wavelength of maximum absorbance (λmax). Then, using a series of standards of known concentration, a calibration curve of absorbance versus concentration can be constructed. The concentration of an unknown sample can then be determined by measuring its absorbance at λmax and using the calibration curve, following the Beer-Lambert law.

Fluorescence Spectroscopy for Trace Analysis

Fluorescence spectroscopy is a highly sensitive analytical technique. A fluorescent molecule absorbs light at one wavelength (excitation) and emits light at a longer wavelength (emission). While the intrinsic fluorescence of this compound is not documented, many aminothiols are either naturally fluorescent or can be chemically modified with a fluorescent tag (fluorophore) for trace analysis.

For trace analysis, this compound could be derivatized with a thiol-reactive fluorescent dye, such as one containing a maleimide (B117702) or iodoacetamide (B48618) group. Alternatively, reagents like ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F) are known to react specifically with thiol groups to produce highly fluorescent products. These derivatives can then be detected at very low concentrations using a fluorometer or an HPLC system equipped with a fluorescence detector, making this method suitable for trace analysis in complex matrices.

Development of Sensors and Probes Utilizing this compound

Chemosensors for Specific Analytes

No data is available on the use of this compound in the development of chemosensors for specific analytes.

Electrochemical Sensing Platforms

There is no available research on the application of this compound in the construction of electrochemical sensing platforms.

Applications in Advanced Chemical Systems and Materials Science

Ligand Design in Coordination and Organometallic Chemistry

The presence of both soft (sulfur) and hard (nitrogen) donor atoms allows 4-Amino-3-chlorobenzenethiol to act as a versatile ligand in coordination and organometallic chemistry. It can coordinate to metal centers through the thiol group, the amino group, or both, leading to the formation of diverse metal complexes with unique structural and electronic properties.

Synthesis and Characterization of Metal Complexes

Metal complexes of aminobenzenethiol derivatives are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The coordination mode of the ligand can be influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating species. For instance, aminothiophenolates can act as bidentate ligands, coordinating to a metal center through both the amino and thiol groups to form stable chelate rings.

The characterization of these metal complexes is achieved through a combination of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy is used to confirm the coordination of the ligand to the metal ion by observing shifts in the characteristic vibrational frequencies of the N-H and S-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides information about the structure of the complex in solution.

UV-Visible Spectroscopy can be employed to study the electronic transitions within the complex.

X-ray Crystallography provides definitive structural information, including bond lengths and angles between the metal center and the ligand.

While specific studies on this compound are limited, research on related aminothiophenol ligands demonstrates their ability to form complexes with a variety of transition metals, including nickel, copper, and zinc. The resulting complexes can exhibit different geometries, such as square planar or tetrahedral, depending on the metal and ligand stoichiometry. nih.gov

| Technique | Purpose in Characterization of Metal Complexes |

| Infrared (IR) Spectroscopy | Confirms ligand coordination by observing shifts in N-H and S-H vibrational frequencies. |

| NMR Spectroscopy | Provides structural information of the complex in solution. |

| UV-Visible Spectroscopy | Studies the electronic transitions within the complex. |

| X-ray Crystallography | Determines the precise 3D structure, including bond lengths and angles. |

Application of Complexes in Catalysis (e.g., Oxidation, Reduction, Cross-Coupling)

Metal complexes derived from aminobenzenethiol ligands have shown potential as catalysts in a range of organic transformations. The electronic properties of the ligand, influenced by the amino, chloro, and thiol substituents, can modulate the reactivity of the metal center, thereby influencing the catalytic activity.

Oxidation Reactions: The redox-active nature of the sulfur atom and the ability of the metal center to exist in multiple oxidation states can facilitate catalytic oxidation processes.

Reduction Reactions: These complexes can also be employed in reduction reactions, where the ligand framework can help stabilize low-valent metal species.

Cross-Coupling Reactions: In cross-coupling reactions, which are fundamental to the formation of carbon-carbon and carbon-heteroatom bonds, the ligand plays a crucial role in the catalytic cycle. It can influence the oxidative addition and reductive elimination steps, thereby affecting the efficiency and selectivity of the reaction. While direct catalytic applications of this compound complexes are not extensively documented, the broader class of thiol-containing ligands is known to be effective in various cross-coupling reactions.

Integration into Polymer Systems and Functional Materials

The reactive thiol and amino groups of this compound make it a valuable monomer or surface modification agent for the development of functional polymers and materials with tailored properties.

Polymerization Strategies Incorporating Aminobenzenethiol Monomers

Aminobenzenethiols can be incorporated into polymer backbones through various polymerization techniques. The amino group can participate in step-growth polymerization with monomers containing carboxylic acid or acyl chloride functionalities to form polyamides. The thiol group offers a route for polymerization via thiol-ene "click" chemistry, a highly efficient and orthogonal reaction. Furthermore, oxidative polymerization of the thiol and amino groups can lead to the formation of conjugated polymers with interesting electronic and optical properties.

Surface Modification of Materials through Covalent Grafting

The thiol group of this compound provides a strong anchor for the covalent modification of various material surfaces, particularly those of noble metals like gold and silver, as well as semiconductor nanoparticles. This self-assembly process leads to the formation of stable, well-ordered monolayers. The amino group, oriented away from the surface, is then available for further chemical transformations, allowing for the attachment of other functional molecules, polymers, or biomolecules. mdpi.comdiva-portal.org This "grafting-to" approach is a powerful strategy for tailoring the surface properties of materials, such as wettability, biocompatibility, and chemical reactivity. Silanization, using agents like (3-mercaptopropyl)trimethoxysilane, is another common method to introduce thiol functionalities onto siliceous surfaces for subsequent modification. mdpi.comdiva-portal.org

| Surface Modification Strategy | Description |

| Self-Assembly on Noble Metals | The thiol group strongly binds to surfaces like gold and silver, forming stable monolayers. |

| Silanization | Silane coupling agents with thiol groups are used to modify oxide surfaces (e.g., glass, silica). mdpi.comdiva-portal.org |

| "Grafting-to" Approach | Polymers with reactive end groups are attached to the surface-bound aminobenzenethiol. |

Development of Responsive and Smart Materials

The incorporation of this compound into polymer networks can impart stimuli-responsive properties. The amino group can be protonated or deprotonated in response to changes in pH, leading to alterations in the polymer's conformation, solubility, or swelling behavior. The thiol group can undergo redox reactions, forming disulfide bonds that can be reversibly cleaved. This redox activity can be harnessed to create materials that respond to oxidative or reductive stimuli. Such responsive or "smart" materials have potential applications in drug delivery, sensing, and self-healing materials.

Role as a Chemical Intermediate in the Synthesis of Complex Organic Scaffolds

This compound is a bifunctional molecule whose unique substitution pattern—featuring an amino group, a chloro substituent, and a thiol group on a benzene (B151609) ring—makes it a valuable chemical intermediate. Its utility lies in the differential reactivity of its functional groups, which allows for sequential and selective reactions to build intricate molecular architectures. These complex organic scaffolds are foundational in medicinal chemistry, chemical biology, and materials science. nih.gov

In the field of organic synthesis, "building blocks" are small, structurally diverse molecules that serve as precursors for the assembly of more sophisticated molecular structures. nih.govlifechemicals.com this compound functions as a foundational precursor, which can be transformed into more advanced building blocks through targeted chemical modifications. The presence of both a nucleophilic amine and a thiol group allows for a wide range of chemical transformations.

The amino group can undergo reactions such as acylation, alkylation, diazotization, and sulfonylation, while the thiol group is amenable to alkylation, oxidation, and addition reactions. This dual reactivity enables chemists to introduce new functionalities and structural motifs, thereby creating advanced intermediates tailored for specific synthetic targets. lifechemicals.com For instance, the amino group can be protected while the thiol group is reacted, or vice versa, allowing for precise control over the synthetic pathway. This step-wise functionalization is crucial for constructing complex molecules with well-defined three-dimensional structures.

Table 1: Potential Reactions for Transforming this compound into Advanced Building Blocks

| Functional Group | Reaction Type | Reagent Class Example | Resulting Functional Group |

| Amino (-NH₂) | Acylation | Acyl Halides, Anhydrides | Amide |

| Amino (-NH₂) | Diazotization | Nitrous Acid (HNO₂) | Diazonium Salt |

| Amino (-NH₂) | Reductive Amination | Aldehydes/Ketones, Reducing Agent | Secondary/Tertiary Amine |

| Thiol (-SH) | S-Alkylation | Alkyl Halides | Thioether |

| Thiol (-SH) | Michael Addition | α,β-Unsaturated Carbonyls | Thioether |

| Thiol (-SH) | Oxidation | Mild Oxidizing Agents | Disulfide |

The synthesis of organic dyes and pigments often involves the conversion of cyclic organic chemicals, like benzene derivatives, into complex intermediates that ultimately form the chromophore, the part of the molecule responsible for its color. epa.gov The primary aromatic amine group on this compound makes it a suitable candidate for the synthesis of azo dyes, which constitute a major class of commercial colorants. epa.gov

The synthesis typically begins with a diazotization reaction, where the primary amino group is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. This converts the amino group into a highly reactive diazonium salt. This diazonium salt then acts as an electrophile in a subsequent azo coupling reaction with an electron-rich coupling component, such as a phenol, aniline (B41778) derivative, or naphthol. The resulting azo compound contains the characteristic -N=N- linkage, which forms an extended conjugated system responsible for the absorption of visible light and thus the color of the dye. The chloro and thiol substituents on the this compound backbone can be used to modulate the final properties of the dye, such as its shade, fastness, and solubility.

Table 2: Hypothetical Synthesis Steps for an Azo Dye from this compound

| Step | Process Name | Description | Intermediate/Product |

| 1 | Diazotization | The primary amine of this compound is reacted with nitrous acid (NaNO₂/HCl) at 0-5°C. | 4-Thiol-2-chlorobenzene diazonium chloride |

| 2 | Azo Coupling | The diazonium salt is reacted with an electron-rich aromatic compound (e.g., N,N-dimethylaniline). | Azo dye with a thioether and chloro substituent |

Bioconjugation Chemistry for Non-Biological Material Development

Bioconjugation is the chemical strategy of linking two molecules, where at least one is a biomolecule. libretexts.org However, the powerful and selective reactions developed for bioconjugation are increasingly applied in materials science for the development of novel non-biological materials. nih.gov The functional groups on this compound—the amine and the thiol—are primary targets for well-established conjugation chemistries. libretexts.org

The formation of an amide bond is a cornerstone of organic and medicinal chemistry, prized for its exceptional stability. luxembourg-bio.com This reaction involves the coupling of a carboxylic acid with a primary or secondary amine. The amino group of this compound can serve as the nucleophilic amine component in such a reaction. To facilitate the coupling, the carboxylic acid partner is typically "activated" using a coupling reagent to make it more electrophilic. luxembourg-bio.com

This strategy can be employed to covalently link this compound to polymers, surfaces, or other small molecules that bear carboxylic acid groups. The resulting amide linkage is robust, making it suitable for creating durable materials. This approach is fundamental in constructing functional materials where precise molecular assembly is required.

Table 3: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Specific Example(s) | Byproduct(s) |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Urea derivatives |

| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | Phosphine oxide |

| Uronium/Aminium Salts | HATU, HBTU | Tetramethylurea |

| Thioesters | Thioacids activated via S-nitrosation | Disulfides |

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. nih.gov The radical-mediated thiol-ene and thiol-yne reactions are prominent examples of click chemistry and are exceptionally useful for material assembly and polymer synthesis. nih.govresearchgate.netd-nb.info

The thiol (-SH) group of this compound is the key functional group for these reactions.

Thiol-ene Reaction : In this reaction, a thiol adds across a carbon-carbon double bond (an 'ene') in the presence of a radical initiator (often UV light). The reaction proceeds via a radical chain mechanism, resulting in a stable thioether linkage. nih.govnih.gov

Thiol-yne Reaction : This reaction is analogous to the thiol-ene reaction but involves the addition of a thiol to a carbon-carbon triple bond (an 'yne'). rsc.orgnih.gov A key feature is that one alkyne group can potentially react with two thiol groups, leading to highly cross-linked networks or doubly functionalized products. d-nb.inforesearchgate.net

These click reactions are highly efficient and orthogonal to many other functional groups, allowing for the precise construction of complex polymer networks and the functionalization of surfaces for advanced materials. nih.govresearchgate.net The this compound molecule can be used as a linker or a branching point in polymer synthesis, with the thiol group participating in the network formation while the amine and chloro groups remain available for further modification or to impart specific properties to the final material.

Table 4: Comparison of Thiol-ene and Thiol-yne Click Reactions

| Feature | Thiol-ene Reaction | Thiol-yne Reaction |

| Reactants | Thiol + Alkene ('ene') | Thiol + Alkyne ('yne') |

| Product Linkage | Thioether | Vinyl sulfide (B99878) (1st addition), Dithioether (2nd addition) |

| Stoichiometry (Thiol:Unsaturated Bond) | 1:1 | Up to 2:1 |

| Primary Application | Polymer networks, surface modification, bioconjugation | Highly cross-linked networks, dendrimer synthesis, dual functionalization |

| Initiation | Typically radical-mediated (UV light, thermal initiator) | Radical-mediated, base-catalyzed, or transition-metal-catalyzed |

Future Research Directions and Unexplored Avenues

Chemo- and Regioselective Synthesis of Novel Derivatives

The strategic positioning of reactive sites on the 4-Amino-3-chlorobenzenethiol ring—the nucleophilic amino and thiol groups and the electrophilic aromatic ring activated by the chlorine atom—offers a rich platform for the chemo- and regioselective synthesis of new derivatives. Future research should focus on exploiting the differential reactivity of these functional groups to achieve controlled and predictable synthetic outcomes.

One promising avenue is the selective functionalization of the thiol and amino groups. The inherent difference in nucleophilicity between the thiol and amino moieties can be harnessed to achieve selective alkylation, acylation, or arylation under carefully controlled reaction conditions. For instance, the tritylation of aminobenzenethiols has been shown to selectively occur at the thiol group due to the valence-shell expansion of sulfur, preventing electrophilic attack on the activated benzene (B151609) ring. rsc.org This principle can be extended to a wider range of electrophiles to generate a library of novel S-functionalized derivatives.

Furthermore, the development of orthogonal protection strategies will be crucial for the sequential modification of the amino and thiol groups. This would enable the synthesis of complex, multifunctional derivatives with precisely defined architectures. Research into catalyst-free, chemo- and regioselective methods, such as those developed for the synthesis of polysubstituted 2-aminothiophenes, could provide a more sustainable and efficient route to these derivatives. rsc.orgresearchgate.net

The aromatic ring itself presents opportunities for regioselective substitution reactions. The directing effects of the existing substituents could be exploited in electrophilic aromatic substitution reactions to introduce additional functionalities. Conversely, nucleophilic aromatic substitution, although challenging, could be explored under specific conditions to replace the chlorine atom.

A key application of o-aminothiophenols is in the synthesis of benzothiazoles, a class of heterocyclic compounds with significant biological activity. nih.govmdpi.com The condensation of this compound with various carbonyl compounds, such as aldehydes, ketones, and carboxylic acids, represents a fertile ground for the synthesis of novel, substituted benzothiazoles. nih.gov Metal-free and acetic acid-mediated three-component condensation reactions have proven effective for the synthesis of 2-thioalkyl benzothiazoles from other 2-aminothiophenols and could be adapted for this compound. nih.gov

| Potential Derivative Class | Synthetic Strategy | Key Research Focus |

| S-Functionalized Derivatives | Selective S-alkylation/acylation/arylation | Exploiting differential nucleophilicity, catalyst development |

| N-Functionalized Derivatives | Selective N-alkylation/acylation/arylation | Orthogonal protection-deprotection strategies |

| Di-functionalized Derivatives | Sequential or one-pot multi-component reactions | Control of chemo- and regioselectivity |

| Benzothiazole (B30560) Derivatives | Condensation with carbonyl compounds | Exploration of diverse reaction partners and catalysts |

| Benzothiazine Derivatives | Cyclocondensation with α-halo ketones or alkynes | Investigation of reaction mechanisms and control of regioselectivity |

Exploration of Underutilized Reactivity Modes

Beyond the conventional reactions of its functional groups, this compound may possess underutilized reactivity modes that could lead to novel chemical transformations. The interplay between the electronically distinct amino, chloro, and thiol substituents could give rise to unusual reactivity patterns that warrant investigation.

One area of interest is the exploration of its potential in cycloaddition reactions. The aminothiophenol core could potentially act as a dienophile or a diene in Diels-Alder reactions under appropriate conditions, leading to the formation of complex polycyclic structures. The influence of the chloro and amino groups on the electronic properties of the aromatic ring will be a key factor in determining its reactivity in such transformations.

The potential for intramolecular reactions is another underexplored avenue. For example, under specific catalytic conditions, intramolecular cyclization could lead to the formation of novel heterocyclic systems other than benzothiazoles. The synthesis of 1,4-benzothiazine derivatives through the reaction of 2-aminothiophenols with various substrates is a known process that could be further explored with this compound. nih.govnih.gov

Furthermore, the compound's redox chemistry is an area ripe for investigation. The thiol group can be readily oxidized to form disulfide bonds, which could be a pathway to creating novel dimeric structures or polymers. The electrochemical behavior of this compound could also be studied to understand its electron transfer properties and explore its potential in electro-organic synthesis.

Finally, the possibility of unusual reactivity under non-conventional reaction conditions, such as in microreactors, could be explored. Studies on other heterocyclic compounds have shown that microreactor technology can lead to dramatically accelerated reaction rates and novel reaction pathways that are not observed under traditional batch conditions. beilstein-journals.org

Advanced Catalytic Applications of its Metal Complexes

The ability of this compound to act as a ligand for transition metals opens up a vast field of potential catalytic applications. The presence of both soft (sulfur) and hard (nitrogen) donor atoms allows for the formation of stable chelate complexes with a variety of metal centers. The electronic properties of these complexes can be fine-tuned by the substituents on the aromatic ring, making them attractive candidates for catalysts in a range of organic transformations.

Future research should focus on the synthesis and characterization of a wide array of metal complexes of this compound with transition metals such as copper, nickel, palladium, platinum, and rhodium. The catalytic activity of these complexes should then be systematically investigated in various reactions, including:

Cross-coupling reactions: Palladium and nickel complexes could be evaluated as catalysts for Suzuki, Heck, and Sonogashira coupling reactions. The electronic and steric effects of the ligand could lead to improved catalytic efficiency and selectivity.

Oxidation reactions: Manganese, iron, and copper complexes could be explored as catalysts for oxidation reactions, such as the oxidation of alcohols and alkenes. The redox-active nature of both the metal center and the ligand could lead to unique catalytic cycles.

Reduction reactions: Rhodium and ruthenium complexes could be investigated for their potential in hydrogenation and transfer hydrogenation reactions. The chirality of the ligand, if modified, could also be exploited for asymmetric catalysis.

The development of heterogeneous catalysts by immobilizing these metal complexes on solid supports is another important research direction. This would facilitate catalyst recovery and reuse, making the catalytic processes more sustainable and economically viable. The use of main group metals and metalloids as supporting ligands in conjunction with transition metal complexes has been shown to furnish unusual electronic and steric environments, leading to remarkable catalytic activity. nih.gov

| Metal Complex | Potential Catalytic Application | Key Research Focus |

| Palladium(II) / Nickel(II) | Cross-coupling Reactions (Suzuki, Heck) | Catalyst stability, turnover number, substrate scope |

| Copper(II) / Manganese(III) | Oxidation of Alcohols and Catechols | Mimicking enzyme activity, selectivity |

| Rhodium(I) / Ruthenium(II) | Hydrogenation / Transfer Hydrogenation | Asymmetric induction, catalyst efficiency |

| Immobilized Complexes | Heterogeneous Catalysis | Catalyst leaching, reusability, scalability |

Development of High-Throughput Screening Methodologies for New Chemical Transformations

To accelerate the discovery of new reactions and applications for this compound and its derivatives, the development of high-throughput screening (HTS) methodologies is essential. HTS allows for the rapid and parallel execution of a large number of experiments, enabling the efficient exploration of vast reaction parameter spaces. youtube.comnih.govbohrium.com

Future efforts should be directed towards designing and implementing HTS workflows for:

Reaction discovery: Screening a wide range of potential reaction partners, catalysts, and solvents to identify novel transformations of this compound.

Reaction optimization: Rapidly optimizing reaction conditions (e.g., temperature, concentration, catalyst loading) for known and newly discovered reactions to maximize yield and selectivity.

Catalyst screening: Evaluating the performance of a large library of metal complexes of this compound in various catalytic reactions.

The development of suitable analytical techniques is crucial for the success of HTS. Techniques such as mass spectrometry, UV-Vis spectroscopy, and fluorescence-based assays can be adapted for high-throughput analysis of reaction outcomes. nih.gov For example, a fluorescence-based assay could be developed to screen for the formation of benzothiazole derivatives, which are often fluorescent.

Furthermore, the integration of HTS with laboratory automation and machine learning algorithms can create self-optimizing systems that can autonomously design, execute, and analyze experiments, leading to a significant acceleration in the pace of research. beilstein-journals.org

Computational Design of Functionalized Materials Incorporating the Compound

Computational modeling, particularly Density Functional Theory (DFT), can play a pivotal role in guiding the rational design of functionalized materials incorporating this compound. researchgate.netnih.gov DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives, helping to predict their suitability for specific applications.

Future computational studies should focus on:

Predicting reactivity: Calculating reaction barriers and transition state geometries to predict the chemo- and regioselectivity of synthetic transformations. This can help in designing more efficient and selective synthetic routes.

Designing catalysts: Modeling the structure and electronic properties of metal complexes of this compound to predict their catalytic activity and guide the design of more efficient catalysts.

Simulating material properties: Predicting the electronic, optical, and mechanical properties of polymers and other materials incorporating this compound units. This can aid in the design of materials for applications in electronics, photonics, and sensing. For instance, the incorporation of aminothiophene units into polymers has been explored for creating functionalized polythiophenes with tailored physical and electronic properties. researchgate.net

The design of functional polymers for biomedical applications is a particularly promising area. mpg.denih.govmdpi.com Computational modeling can be used to predict the biocompatibility and drug-delivery capabilities of polymers derived from this compound, accelerating the development of new materials for therapeutic and diagnostic applications. The combination of computational modeling with experimental synthesis and characterization will be a powerful strategy for unlocking the full potential of this versatile chemical compound. nih.gov

| Computational Method | Application Area | Key Insights |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Transition state analysis, reaction energy profiles |

| DFT and TD-DFT | Catalyst Design | Electronic structure, absorption spectra of metal complexes |

| Molecular Dynamics (MD) | Polymer Science | Conformation and dynamics of polymer chains |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Materials Science | Properties of composite materials |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-amino-3-chlorobenzenethiol, and how are they determined experimentally?

- Answer : The compound (C₆H₆ClNS, MW 159.64 g/mol) has a calculated density of 1.4 g/cm³, boiling point of 278.9°C, and refractive index of 1.672 . Experimental determination involves:

- Density : Pycnometry or gas displacement methods.

- Boiling point : Distillation under controlled pressure (e.g., 760 mmHg) with temperature monitoring.

- Refractive index : Abbe refractometry. Computational tools like ACD/Labs software are used for predictive modeling .

Q. How can researchers safely handle this compound in the laboratory?

- Answer : Due to its reactive thiol (-SH) and amine (-NH₂) groups, strict safety protocols are required:

- Personal protective equipment (PPE) : Chemically resistant gloves (e.g., nitrile), full-body suits, and eye protection .

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What spectroscopic methods are optimal for characterizing this compound?

- Answer : Key techniques include:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., chlorine at C3, amine at C4).

- Mass spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (m/z 159.64) .

- FT-IR : Peaks at ~2550 cm⁻¹ (S-H stretch) and ~3400 cm⁻¹ (N-H stretch) confirm functional groups.

Advanced Research Questions

Q. How can this compound be utilized in coordination chemistry for material synthesis?

- Answer : The thiol group acts as a ligand for metal coordination. Example applications:

- Metal-organic frameworks (MOFs) : React with transition metals (e.g., Cu²⁺, Zn²⁺) to form porous structures. Optimize molar ratios (e.g., 1:2 ligand:metal) and solvent systems (e.g., DMF/EtOH) for crystallization .

- Catalysis : Palladium complexes of this compound show potential in cross-coupling reactions (e.g., Suzuki-Miyaura).

Q. What strategies resolve contradictions in reported reactivity data for this compound?

- Answer : Discrepancies in reaction outcomes (e.g., sulfonation vs. oxidation) often arise from:

- Solvent effects : Polar aprotic solvents (e.g., DMSO) favor oxidation, while acidic media promote electrophilic substitution.

- Impurity analysis : Use HPLC or GC-MS to detect byproducts (e.g., disulfide formation from thiol oxidation).

- Computational validation : Compare experimental results with DFT-calculated reaction pathways (e.g., Gibbs free energy barriers) .

Q. How does the electronic interplay between the -NH₂ and -Cl substituents influence the compound’s reactivity?

- Answer : The electron-donating amine (-NH₂) and electron-withdrawing chlorine (-Cl) create a push-pull effect:

- Electrophilic aromatic substitution (EAS) : -NH₂ directs incoming electrophiles to the para position, but -Cl deactivates the ring. Reactivity is best in strongly acidic conditions (e.g., H₂SO₄) to protonate -NH₂ and reduce its directing power.

- Thiol reactivity : The -SH group’s nucleophilicity is reduced due to adjacent electron-withdrawing groups, requiring stronger bases (e.g., NaH) for deprotonation in alkylation reactions .

Q. What are the challenges in synthesizing this compound, and how can they be mitigated?

- Answer : Key synthesis hurdles include:

- Thiol group instability : Use inert atmospheres (N₂/Ar) to prevent oxidation during reactions.

- Selective functionalization : Protect the amine group with Boc anhydride before chlorination to avoid side reactions.

- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients removes disulfide byproducts .

Key Research Gaps and Recommendations

- Biological activity : Limited data exist on enzyme inhibition (e.g., tyrosinase) or antimicrobial properties. Screen against bacterial strains (e.g., S. aureus) using microbroth dilution assays.

- Thermal stability : Perform TGA/DSC to assess decomposition pathways for material science applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.